molecular formula C12H12N2O3 B11010194 N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine

Cat. No.: B11010194
M. Wt: 232.23 g/mol
InChI Key: JMSRQAXQXVYXJK-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine typically involves the reaction of 1-methylindole with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and π-π stacking interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methyl-1H-indol-5-yl)carbonyl]glycine is unique due to its specific substitution pattern on the indole ring and the presence of a glycine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

2-[(1-methylindole-5-carbonyl)amino]acetic acid

InChI

InChI=1S/C12H12N2O3/c1-14-5-4-8-6-9(2-3-10(8)14)12(17)13-7-11(15)16/h2-6H,7H2,1H3,(H,13,17)(H,15,16)

InChI Key

JMSRQAXQXVYXJK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCC(=O)O

Origin of Product

United States

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